(-)-Bicifadine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Bicifadine Hydrochloride is a chiral compound known for its potential therapeutic applications, particularly in the field of pain management. It is a non-opioid analgesic that has been studied for its efficacy in treating various types of pain, including neuropathic and inflammatory pain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Bicifadine Hydrochloride typically involves several steps, starting from readily available precursors. The process often includes the formation of key intermediates through reactions such as alkylation, reduction, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency. The process is designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(-)-Bicifadine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (-)-Bicifadine Hydrochloride is used as a model compound for studying chiral synthesis and enantioselective reactions. It serves as a reference for developing new synthetic methodologies.
Biology
In biological research, it is used to study pain mechanisms and the role of non-opioid analgesics. It helps in understanding the interaction between chiral compounds and biological systems.
Medicine
Medically, this compound is investigated for its potential as a pain reliever. Clinical trials have explored its efficacy and safety in treating conditions like neuropathic pain and osteoarthritis.
Industry
In the pharmaceutical industry, it is used in the development of new analgesic drugs. Its unique properties make it a valuable candidate for further drug development and optimization.
Mechanism of Action
(-)-Bicifadine Hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their analgesic effects. The compound targets specific receptors and pathways involved in pain modulation, providing relief without the addictive properties of opioids.
Comparison with Similar Compounds
Similar Compounds
Duloxetine Hydrochloride: Another non-opioid analgesic with similar mechanisms of action.
Venlafaxine Hydrochloride: Used for pain management and depression, sharing some pharmacological properties with (-)-Bicifadine Hydrochloride.
Uniqueness
This compound is unique due to its specific chiral structure, which contributes to its selective action on neurotransmitter reuptake. Its non-opioid nature makes it a safer alternative for pain management, reducing the risk of addiction and side effects associated with opioid analgesics.
Properties
IUPAC Name |
(1S,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H/t11-,12+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZOPAFTLUOBOM-ZVWHLABXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC2CNC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@]23C[C@H]2CNC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is known about the polymorphic forms of (-)-Bicifadine Hydrochloride and how are they differentiated?
A1: this compound has been found to exist in two polymorphic forms []. These forms can be differentiated and quantified using various analytical techniques including X-ray powder diffraction (XRPD), attenuated total reflectance infrared (ATR-IR) spectroscopy, and attenuated total reflectance near-infrared (ATR-NIR) spectroscopy []. While each technique can distinguish the polymorphs, ATR-NIR spectroscopy demonstrates superior quantitative accuracy in determining the proportions of each polymorph within a mixture [].
Q2: Have any computational studies been performed on this compound?
A2: Yes, density functional theory (DFT) using the B3LYP functional has been employed to simulate the IR spectrum of this compound and analyze its vibrational modes []. These calculations provide insights into the molecular vibrations most sensitive to polymorphic changes and aid in interpreting experimental spectroscopic data [].
Q3: Has the crystal structure of this compound been determined?
A3: While the provided abstracts don't explicitly detail the crystal structure of this compound, they do mention that it has two polymorphs with differing molecular conformations and packing modes []. The research highlights the successful prediction of crystal structures for similar ionic organic compounds, suggesting that similar methodologies could be applied to this compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.